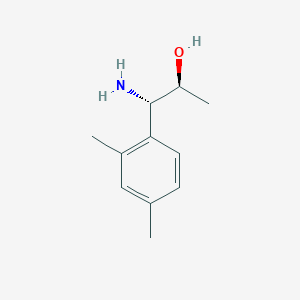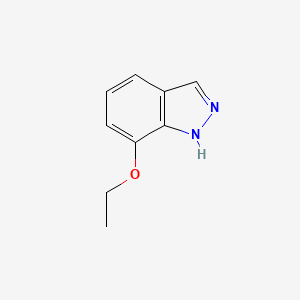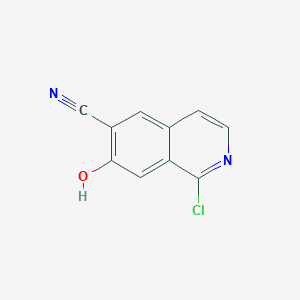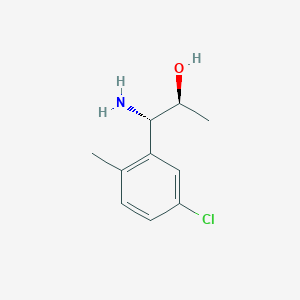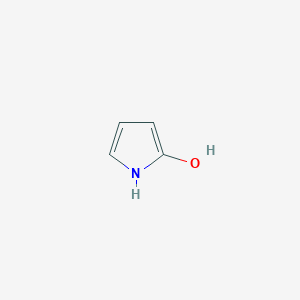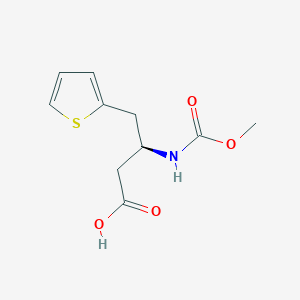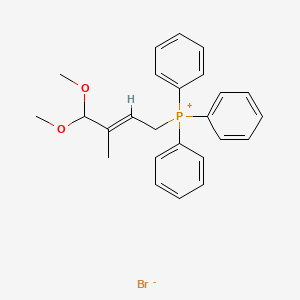
(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is a compound with an intriguing structure. Let’s break it down:
- The (E) indicates that the double bond in the molecule is in the trans configuration.
- The 4,4-Dimethoxy-3-methylbut-2-en-1-yl group consists of a butenyl chain with two methoxy (OCH₃) groups and a methyl (CH₃) group.
- The triphenylphosphonium moiety (TPP⁺) is a positively charged phosphonium ion attached to three phenyl rings.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is through the reaction of a suitable precursor with triphenylphosphine (PPh₃) followed by bromination. Detailed reaction conditions would depend on the specific starting materials.
Industrial Production:: While there isn’t widespread industrial production of this compound, research laboratories often synthesize it for targeted applications.
Chemical Reactions Analysis
Reactions::
Bromination: The initial step involves bromination of the precursor. Bromine (Br₂) reacts with the double bond, leading to the formation of the bromide derivative.
Substitution Reactions: The compound can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles (e.g., azides, amines, or thiols).
Bromination: Br₂ or NBS (N-bromosuccinimide) in an organic solvent (e.g., CH₂Cl₂).
Substitution: Various nucleophiles (e.g., NaN₃, NH₃, or thiols) in appropriate solvents.
Major Products:: The major product of bromination is the target compound itself, “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide.”
Scientific Research Applications
Chemistry::
Mitochondria-Targeted Hydrogen Sulfide Donor: Similar compounds (e.g., AP39) have been studied as mitochondria-targeted hydrogen sulfide (H₂S) donors, playing a role in cellular redox balance and signaling.
Mitochondrial Function: Investigating the impact of TPP⁺-containing compounds on mitochondrial function and oxidative stress.
Potential Therapeutic Applications: Research into potential therapeutic effects related to H₂S release and mitochondrial protection.
Mechanism of Action
The exact mechanism by which this compound exerts its effects involves mitochondrial targeting. It likely influences mitochondrial redox status, cellular signaling pathways, and apoptosis.
Comparison with Similar Compounds
While “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is unique due to its specific structure, similar compounds include:
Methyltriphenylphosphonium bromide: Used for targeted delivery to specific cell components.
Ethyltriphenylphosphonium bromide:
Triphenylphosphonium phospholipid conjugates: Used for mitochondrial targeting in liposomes.
Properties
Molecular Formula |
C25H28BrO2P |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
[(E)-4,4-dimethoxy-3-methylbut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-21(25(26-2)27-3)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19,25H,20H2,1-3H3;1H/q+1;/p-1/b21-19+; |
InChI Key |
RFOIAMFQOLAUHO-UXJRWBAGSA-M |
Isomeric SMILES |
C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C(OC)OC.[Br-] |
Canonical SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(OC)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)

![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
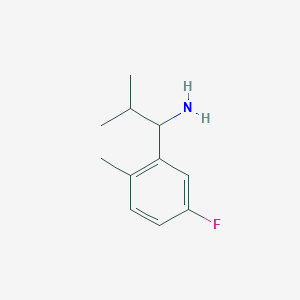
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)
